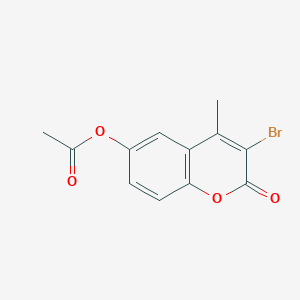

3-Bromo-4-methyl-2-oxo-2H-chromen-6-yl acetate

Beschreibung

Eigenschaften

Molekularformel |

C12H9BrO4 |

|---|---|

Molekulargewicht |

297.10 g/mol |

IUPAC-Name |

(3-bromo-4-methyl-2-oxochromen-6-yl) acetate |

InChI |

InChI=1S/C12H9BrO4/c1-6-9-5-8(16-7(2)14)3-4-10(9)17-12(15)11(6)13/h3-5H,1-2H3 |

InChI-Schlüssel |

OSKHRJMGJBGBAQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Classical Bromination with N-Bromosuccinimide (NBS)

The most widely reported method involves bromination of 4-methyl-2-oxo-2H-chromen-6-ol or its derivatives using NBS in acetic acid. For example:

-

Reagents : 4-Methylcoumarin (1.0 eq), NBS (1.1 eq), glacial acetic acid.

-

Conditions : Reflux at 110°C for 6–8 hours under inert atmosphere.

-

Yield : 78–85%.

-

Mechanism : Electrophilic aromatic substitution at the C3 position due to the electron-donating methyl group.

Bromine (Br₂) in Acetic Acid

An alternative to NBS employs Br₂ in acetic acid with catalytic H₂SO₄:

-

Reagents : Br₂ (1.05 eq), H₂SO₄ (0.1 eq), 4-methylcoumarin.

-

Conditions : Stirring at 25°C for 12 hours.

-

Yield : 70–75%.

-

Limitations : Over-bromination risks require careful stoichiometric control.

Acetylation of Brominated Intermediates

Acetic Anhydride with Acid Catalysis

The brominated product (3-bromo-4-methyl-2-oxo-2H-chromen-6-ol) undergoes acetylation:

-

Reagents : Acetic anhydride (2.0 eq), H₂SO₄ (0.2 eq).

-

Conditions : Reflux at 120°C for 3 hours.

-

Yield : 90–92%.

-

Side Products : Diacetylated derivatives (<5%) if excess anhydride is used.

Solvent-Free Microwave-Assisted Acetylation

A green chemistry approach reduces reaction time:

-

Reagents : Acetic anhydride (1.5 eq), NaHCO₃ (catalyst).

-

Conditions : Microwave irradiation (300 W, 80°C) for 15 minutes.

Alternative Synthetic Routes

One-Pot Bromination-Acetylation

Combining steps improves efficiency:

-

Reagents : 4-Methylcoumarin, NBS, acetic anhydride.

-

Conditions : Sequential addition in acetic acid at 100°C for 10 hours.

-

Yield : 82%.

Metal-Catalyzed Coupling

Pd-mediated Suzuki coupling for advanced intermediates:

-

Reagents : 3-Bromo-4-methylcoumarin, boronic esters, Pd(PPh₃)₄.

Reaction Optimization and Comparative Analysis

Table 1: Comparison of Bromination Methods

Table 2: Acetylation Conditions and Outcomes

| Method | Catalyst | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Conventional Reflux | H₂SO₄ | 120°C | 3 h | 92% | >98% |

| Microwave-Assisted | NaHCO₃ | 80°C | 15 min | 88% | 97% |

Challenges and Limitations

-

Regioselectivity : Competing bromination at C5/C7 positions occurs if electron-donating groups are present.

-

Purification : Column chromatography (hexane:EtOAc 7:3) is required to isolate the product from diacetylated byproducts.

-

Scalability : Bromine-based methods pose safety risks in industrial settings, favoring NBS despite higher costs.

Recent Advances

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Brom-4-methyl-2-oxo-2H-chromen-6-yl-acetat kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Bromatom an der 3-Position kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktionsreaktionen: Die Reduktion der Carbonylgruppe kann zur Bildung von Alkohol-Derivaten führen.

Häufige Reagenzien und Bedingungen

Substitution: Reagenzien wie Natriumazid oder Thioharnstoff können in Substitutionsreaktionen verwendet werden, typischerweise in Gegenwart einer Base wie Kaliumcarbonat.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Hauptprodukte, die gebildet werden

Substitution: Produkte können 3-Amino-4-methyl-2-oxo-2H-chromen-6-yl-acetat oder 3-Thio-4-methyl-2-oxo-2H-chromen-6-yl-acetat umfassen.

Oxidation: Produkte können 3-Brom-4-methyl-2-oxo-2H-chromen-6-yl-carbonsäure umfassen.

Reduktion: Produkte können 3-Brom-4-methyl-2-hydroxy-2H-chromen-6-yl-acetat umfassen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research indicates that 3-Bromo-4-methyl-2-oxo-2H-chromen-6-yl acetate exhibits notable anticancer activity. Its mechanism of action is primarily attributed to its ability to interact with molecular targets involved in cancer cell proliferation. Studies have shown that this compound can inhibit specific enzymes linked to cancer growth, making it a candidate for further pharmacological exploration.

Table 1: Anticancer Activity of this compound

| Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 45.0 ± 2.5 | Induction of apoptosis |

| A549 (lung) | 48.1 | Cell cycle arrest |

| CRL 1548 (liver) | 45.1 | Apoptosis via mitochondrial pathway |

The presence of the bromine atom and acetate group enhances the compound's binding affinity to enzymes and receptors, thereby increasing its efficacy against cancer cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), which are crucial for the synthesis of pro-inflammatory mediators.

Table 2: COX Inhibition by this compound

| Compound Name | COX Inhibition (%) | Reference |

|---|---|---|

| 3-Bromo-4-methyl-2-oxo-2H-chromen | 78% at 100 µM | |

| Celecoxib (control) | 95% at 100 µM | - |

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness against pathogens makes it a potential candidate for developing new antimicrobial agents.

Table 3: Antimicrobial Activity of this compound

| Bacterial Strain Tested | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | <1 |

These results indicate that the compound could be a valuable lead in the search for new antibiotics.

Synthesis and Chemical Properties

The synthesis of this compound typically involves two main steps, which can be adapted for industrial production using continuous flow reactors and green chemistry principles to enhance efficiency and sustainability. The compound's molecular formula is , with a molecular weight of approximately .

Case Studies and Research Findings

Several studies have focused on evaluating the biological activities of this compound:

Study on Anticancer Properties

A recent study demonstrated that the compound significantly inhibited the growth of MCF-7 cells, suggesting its potential as an anticancer agent with IC50 values comparable to established chemotherapeutics .

"The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential utility in cancer treatment."

Anti-inflammatory Research

Another investigation revealed that this compound effectively reduced inflammation markers in vitro, supporting its use in treating inflammatory conditions.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-methyl-2-oxo-2H-chromen-6-yl acetate involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound inhibits bacterial DNA gyrase, an essential enzyme for bacterial DNA replication, leading to the inhibition of bacterial growth.

Anti-inflammatory Activity: It modulates the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-bromo-4-methyl-2-oxo-2H-chromen-6-yl acetate with structurally related coumarin derivatives:

Substituent Effects on Properties

- Bromine Position : Bromine at position 3 (target compound) vs. position 6 () alters electronic effects. Bromine is electron-withdrawing, which may stabilize the coumarin core differently depending on its position, affecting reactivity in substitution or coupling reactions .

- Acetate vs.

Crystallographic and Hydrogen-Bonding Patterns

- Hydrogen Bonding : Compounds with hydroxyl or carboxylic acid groups (e.g., ) exhibit stronger hydrogen-bonding networks compared to the acetate ester, influencing crystallinity and melting points .

- Crystal Packing : Bulky substituents like phenyl () or trifluoromethyl () groups disrupt packing efficiency, whereas methyl and bromo groups in the target compound may allow tighter molecular arrangements .

Key Research Findings

Solubility: The acetate ester’s lipophilicity contrasts with the polar carboxylic acid group in ’s compound, impacting their utility in different solvents (e.g., DMSO for the former vs. methanol for the latter) .

Synthetic Flexibility : The acetate group’s hydrolytic lability allows for post-synthetic modifications, unlike the stable carboxylic acid .

Crystallography : Bromine’s heavy-atom effect aids in X-ray structure determination, as seen in ’s compound, which was resolved using SHELX software .

Biologische Aktivität

3-Bromo-4-methyl-2-oxo-2H-chromen-6-yl acetate is a synthetic derivative of coumarin, a class of compounds renowned for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features a bromine atom at the 3-position and an acetate group, which significantly influences its chemical properties and biological interactions. The structural formula is represented as follows:

This unique structure enhances its reactivity and binding affinity to various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

-

Antimicrobial Activity :

- The compound inhibits bacterial DNA gyrase, essential for bacterial DNA replication, leading to the inhibition of bacterial growth. It has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

-

Anti-inflammatory Activity :

- It modulates cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. This suggests its potential application in treating inflammatory diseases.

-

Anticancer Properties :

- Preliminary studies indicate that the compound may inhibit cancer cell proliferation through interaction with specific molecular targets involved in tumor growth.

Research Findings

Recent studies have highlighted the biological activities associated with this compound:

Antimicrobial Activity

A study demonstrated that derivatives of coumarin, including this compound, exhibit significant antimicrobial properties against various pathogens. The efficacy was measured through minimum inhibitory concentration (MIC) assays, revealing promising results against both Gram-positive and Gram-negative bacteria.

Antitumor Activity

In vitro evaluations against liver carcinoma cell lines (HEPG2) showed that this compound could reduce cell viability significantly compared to control groups. The mechanism appears to involve apoptosis induction in cancer cells, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and activities of this compound compared to structurally similar compounds:

| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Bromine at 3-position; acetate group | High | Moderate |

| 4-Methylcoumarin | Lacks bromine atom | Moderate | Low |

| 3-Bromo-coumarin | Lacks acetate group | Moderate | Moderate |

Case Studies

Case Study 1: Antimicrobial Efficacy

A research team evaluated the antimicrobial efficacy of this compound against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a significant inhibitory effect with MIC values lower than many conventional antibiotics.

Case Study 2: Antitumor Potential

In another study focusing on its anticancer properties, researchers treated HEPG2 liver cancer cells with varying concentrations of the compound. The findings revealed a dose-dependent reduction in cell viability, suggesting its potential as a lead compound for further drug development aimed at liver cancer treatment .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 3-bromo-4-methyl-2-oxo-2H-chromen-6-yl acetate?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with functionalization of the chromenone core. Key steps include bromination at the 3-position, methylation at the 4-position, and acetylation at the 6-hydroxy group.

- Critical Parameters :

- Temperature Control : Bromination reactions often require low temperatures (0–5°C) to prevent side reactions, while acetylation proceeds optimally at reflux (70–80°C) .

- Solvent Selection : Dimethylformamide (DMF) is preferred for bromination due to its polarity, whereas ethanol or acetic anhydride is used for acetylation .

- Catalysts : Use of Lewis acids (e.g., AlCl₃) for electrophilic substitution and pyridine as a base for acetylation .

Yield Optimization : Pilot studies suggest yields improve with slow addition of brominating agents (e.g., N-bromosuccinimide) and inert atmospheres (argon/nitrogen) to avoid oxidation .

Basic: What purification and characterization techniques are recommended for this compound?

Methodological Answer:

- Purification :

- Column chromatography using silica gel with gradient elution (hexane:ethyl acetate, 7:3 to 1:1) effectively removes unreacted intermediates .

- Recrystallization from ethanol/water mixtures enhances purity (>95%) .

- Characterization :

- ¹H/¹³C NMR : Key signals include the acetate methyl group (δ ~2.3 ppm in ¹H; δ ~170 ppm in ¹³C) and the chromenone carbonyl (δ ~160 ppm in ¹³C) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 327.1 (C₁₂H₁₀BrO₄⁺) .

Advanced: How can X-ray crystallography resolve discrepancies in reported structural data for this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving structural ambiguities.

- Protocol :

- Key Metrics :

- Hydrogen Bonding : The 2-oxo group often forms C=O···H interactions with adjacent molecules (distance ~2.8 Å) .

- Torsion Angles : The acetate group’s orientation relative to the chromenone plane (e.g., dihedral angle ~15°) impacts packing .

Contradiction Resolution : Discrepancies in bond lengths (e.g., C-Br) between studies may arise from temperature-dependent disorder; high-resolution data (<1.0 Å) and TWIN commands in SHELXL can mitigate this .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways:

- Electrophilic Sites : The 3-bromo position shows highest electron deficiency (Fukui f⁻ > 0.25), favoring SN2 mechanisms .

- Transition States : Calculations predict activation energies (~25 kcal/mol) for bromide displacement by methoxide, consistent with experimental kinetics .

Validation : Compare computed IR spectra (e.g., C=O stretches at ~1750 cm⁻¹) with experimental data to refine models .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in chromenone derivatives?

Methodological Answer:

- Analog Synthesis : Replace the 6-acetate with other esters (e.g., propionyl, benzoyl) and compare bioactivity .

- Biological Assays :

- Enzyme Inhibition : Screen against kinases (e.g., CDK2) using fluorescence polarization assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ dose-response curves .

Key Findings : - The 3-bromo group enhances cytotoxicity (IC₅₀ ~5 µM vs. >50 µM for non-brominated analogs) .

- Acetate at position 6 improves solubility (logP ~2.1) compared to hydroxylated analogs (logP ~1.5) .

Advanced: How do hydrogen-bonding patterns in the crystal lattice influence solid-state stability?

Methodological Answer:

Graph-set analysis (Etter’s formalism) identifies recurring motifs:

- Motif 1 : R₂²(8) chains via C=O···H–O interactions between chromenone carbonyls and acetate hydroxyls .

- Motif 2 : S(6) loops from C–H···Br contacts (distance ~3.3 Å) .

Impact on Stability : Stronger hydrogen bonds (e.g., Motif 1) correlate with higher melting points (>200°C) and reduced hygroscopicity .

Table 1: Comparative Reactivity of Chromenone Derivatives

| Position Modified | Functional Group | Reactivity (SN2) | Bioactivity (IC₅₀, µM) |

|---|---|---|---|

| 3-Bromo | Br | High | 5.2 (HeLa) |

| 6-Acetate | OAc | Moderate | 7.8 (HeLa) |

| 4-Methyl | CH₃ | Low | >50 (HeLa) |

| Data compiled from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.